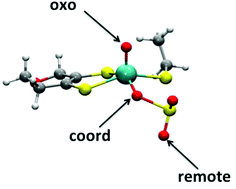Consensus structures of the Mo(v) sites of sulfite-oxidizing enzymes derived from variable frequency pulsed EPR spectroscopy, isotopic labelling and DFT calculations
Dalton Transactions Pub Date: 2017-06-14 DOI: 10.1039/C7DT01731F
Abstract
Sulfite-oxidizing enzymes from eukaryotes and prokaryotes have five-coordinate distorted square-pyramidal coordination about the molybdenum atom. The paramagnetic Mo(V) state is easily generated, and over the years four distinct CW EPR spectra have been identified, depending upon enzyme source and the reaction conditions, namely high and low pH (hpH and lpH), phosphate inhibited (Pi) and sulfite (or blocked). Extensive studies of these paramagnetic forms of sulfite-oxidizing enzymes using variable frequency pulsed electron spin echo (ESE) spectroscopy, isotopic labeling and density functional theory (DFT) calculations have led to the consensus structures that are described here. Errors in some of the previously proposed structures are corrected.


Recommended Literature
- [1] Interface engineered surface morphology evolution of Au@Pd core–shell nanorods†
- [2] A highly reversible neutral zinc/manganese battery for stationary energy storage†
- [3] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [4] Materials chemistry communications. Ab initio determination of molecular structures using high-resolution powder diffraction data from a laboratory X-ray source
- [5] The origin of global and macrocyclic aromaticity in porphyrinoids
- [6] Does the cationic or the radical character dominate the reactivity of alkene radical cations towards solvent molecules?†‡
- [7] Imides: forgotten players in the Ugi reaction. One-pot multicomponent synthesis of quinazolinones†
- [8] The effect of a thiophene ring in the outer position on mesomorphic properties of the bent-shaped liquid crystals†
- [9] Dissolution of mercury(II) sulphide by digestion with sulphuric acid-nitric acid and oxidation with potassium permanganate
- [10] A colorimetric method for the quantitative measurement of rancidity










